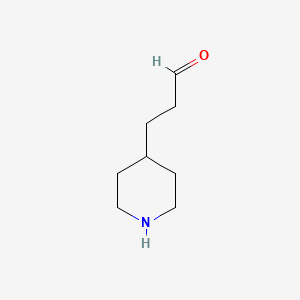

3-(Piperidin-4-yl)propanal

Description

3-(Piperidin-4-yl)propanal is a heterocyclic aldehyde featuring a piperidine ring substituted at the 4-position with a propanal chain. The aldehyde functional group enhances its reactivity, enabling participation in condensation, nucleophilic addition, and reductive amination reactions.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-piperidin-4-ylpropanal |

InChI |

InChI=1S/C8H15NO/c10-7-1-2-8-3-5-9-6-4-8/h7-9H,1-6H2 |

InChI Key |

QFFQSKTUAWSTEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Piperidin-4-yl)propan-1-ol

- Structure : Replaces the aldehyde group (-CHO) with a hydroxyl group (-OH).

- Key Differences: Reactivity: The hydroxyl group in propan-1-ol limits its participation in aldehyde-specific reactions (e.g., Schiff base formation) but enhances hydrogen-bonding capacity, improving solubility in polar solvents. Biological Activity: Propan-1-ol derivatives are commonly used as intermediates in drug synthesis (e.g., RS39604, a 5-HT4 receptor antagonist with a propanone chain) .

- Applications : Preferential in formulations requiring stability over reactivity.

4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol

- Structure: Incorporates a phenol and secondary alcohol on the piperidine ring.

- Key Differences: Polarity: The phenolic -OH and piperidinol groups increase hydrophilicity compared to 3-(Piperidin-4-yl)propanal. Pharmacokinetics: Enhanced solubility may improve bioavailability but reduce blood-brain barrier penetration, limiting neurological applications .

Piperidine Derivatives with Extended Chains

1-Methyl-4-(piperidin-4-yl)-piperazine

- Structure : Adds a methyl-piperazine moiety to the piperidine ring.

- Key Differences :

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

- Structure : Features a nitrile-terminated chain and a pyrimidoindole group.

- Key Differences :

Aldehyde vs. Ketone Analogs

RS39604 (Propanone Derivative)

- Structure: Contains a propanone chain (C=O) linked to a piperidine ring.

- Key Differences :

Comparative Data Table

Research Implications

- This compound is understudied compared to its alcohol and ketone analogs but shows promise in synthesizing bioactive molecules via its aldehyde group.

- Structural modifications (e.g., introducing nitriles or aromatic systems) can tailor reactivity and target affinity, as seen in pyrimidoindole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.